molecular formula C6H9F2N B13356121 (R)-1,1-Difluoro-5-azaspiro[2.4]heptane

(R)-1,1-Difluoro-5-azaspiro[2.4]heptane

Cat. No.: B13356121
M. Wt: 133.14 g/mol
InChI Key: AMKKJOJODSUMDI-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1,1-Difluoro-5-azaspiro[24]heptane is a unique spirocyclic compound characterized by its distinctive structure, which includes a spiro junction between a cyclopropane and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,1-Difluoro-5-azaspiro[2.4]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-1,1-Difluoro-5-azaspiro[2.4]heptane may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

®-1,1-Difluoro-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

®-1,1-Difluoro-5-azaspiro[2.4]heptane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1,1-Difluoro-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane: Features a pair of cyclobutane rings sharing one carbon.

    Spiro[2.4]heptane: Includes cyclopropyl and cyclopentyl rings sharing one carbon.

    Spiro[cyclopropane-1,2’-steroids]: Contains a cyclopropane ring attached to a steroid framework.

Uniqueness

®-1,1-Difluoro-5-azaspiro[2.4]heptane is unique due to its specific spirocyclic structure and the presence of fluorine atoms, which impart distinct chemical properties and reactivity compared to other spirocyclic compounds.

This detailed article provides an overview of ®-1,1-Difluoro-5-azaspiro[24]heptane, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

(3R)-2,2-difluoro-5-azaspiro[2.4]heptane

InChI

InChI=1S/C6H9F2N/c7-6(8)3-5(6)1-2-9-4-5/h9H,1-4H2/t5-/m1/s1

InChI Key

AMKKJOJODSUMDI-RXMQYKEDSA-N

Isomeric SMILES

C1CNC[C@]12CC2(F)F

Canonical SMILES

C1CNCC12CC2(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.